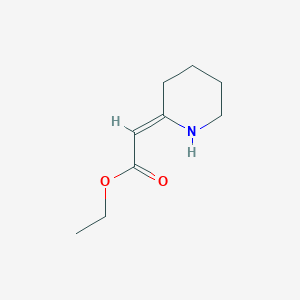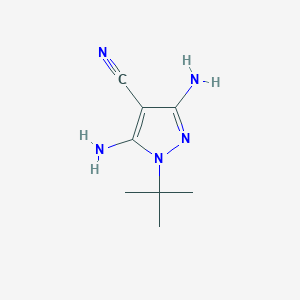
3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with a unique structure that includes both amino and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with a suitable nitrile compound, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino and nitrile groups allows for various interactions, including hydrogen bonding and coordination with metal ions, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1H-pyrazole-4-carbonitrile: Lacks the tert-butyl group, which may affect its reactivity and solubility.
1-(tert-butyl)-1H-pyrazole-4-carbonitrile: Lacks the amino groups, which may reduce its potential for hydrogen bonding and reactivity in certain reactions.
Uniqueness
3,5-Diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of both amino and nitrile groups, as well as the tert-butyl group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.
Properties
CAS No. |
1390635-67-2 |
|---|---|
Molecular Formula |
C8H13N5 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3,5-diamino-1-tert-butylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H13N5/c1-8(2,3)13-7(11)5(4-9)6(10)12-13/h11H2,1-3H3,(H2,10,12) |
InChI Key |
OBDLGNRTCQSFTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C(C(=N1)N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



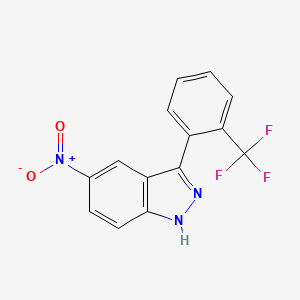

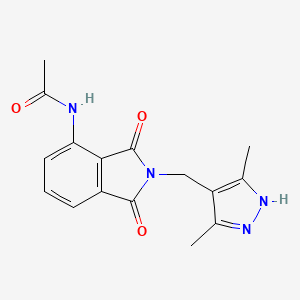

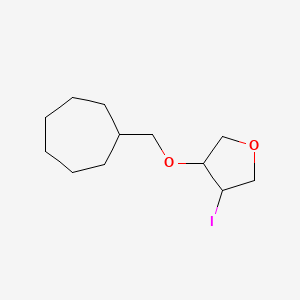
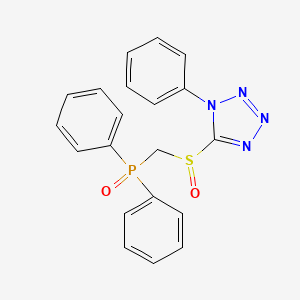
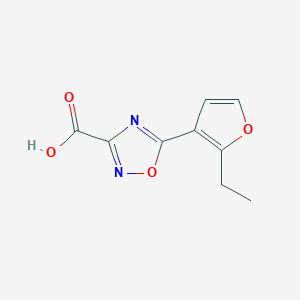
![(1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B13090371.png)
![2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13090373.png)

